dl-Alanyl-dl-valine

概要

説明

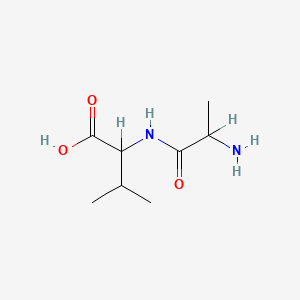

dl-Alanyl-dl-valine: is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.

化学反応の分析

Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.

Oxidation and Reduction: Modifying the functional groups on the amino acids.

Substitution: Replacing functional groups with other chemical entities.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Produces dl-alanine and dl-valine.

Oxidation and Reduction: Produces modified versions of the original compound with altered functional groups.

科学的研究の応用

Chemical Applications

Model Compound in Peptide Bond Studies

dl-Alanyl-dl-valine is frequently utilized as a model compound in research focused on peptide bond formation and stability. Its structure allows scientists to explore the dynamics of peptide synthesis, providing insights into the mechanisms that govern these fundamental biochemical processes.

Synthesis of Novel Compounds

Research has demonstrated that incorporating this compound into new alkylating agents can enhance their water solubility and therapeutic efficacy. For instance, studies have shown that compounds containing this dipeptide exhibit improved antitumor activity compared to traditional alkylating agents, highlighting its potential in drug development .

Biological Applications

Substrate in Enzymatic Studies

In biological research, this compound serves as a substrate for enzymatic studies aimed at understanding peptide synthesis and degradation mechanisms. Its role in these processes aids researchers in elucidating the pathways involved in protein metabolism and the enzymatic activity of various proteases .

Impact on Cell Function

The compound influences cellular processes by interacting with proteins and enzymes. For example, it can alter cell signaling pathways and gene expression, potentially affecting cellular behavior and function. This property makes it a valuable tool in studies related to cell biology and biochemistry .

Medical Applications

Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound as a building block for drug development. Its ability to form stable complexes with proteins may lead to novel therapeutic agents that can target specific biological pathways, particularly in cancer treatment .

Peptide-Based Therapeutics

The compound is also being investigated for its role in developing peptide-based therapeutics. Its structural properties make it an attractive candidate for designing drugs that mimic natural peptides, potentially improving efficacy and reducing side effects .

Industrial Applications

Production of Peptide-Based Materials

In industrial contexts, this compound is utilized in producing peptide-based materials. Its applications range from food additives to biopolymers, where it contributes to enhancing texture and stability due to its ability to form hydrophobic interactions with other molecules .

Analytical Techniques Standardization

The compound serves as a standard in various analytical techniques, including chromatography and mass spectrometry. Its well-defined structure allows for accurate calibration and validation of methods used in biochemical analysis .

Case Study 1: Antitumor Activity Enhancement

A study investigated the incorporation of this compound into novel alkylating agents designed for cancer therapy. The results indicated that these new compounds exhibited significantly improved water solubility and enhanced antitumor activity compared to existing treatments. The study emphasized the synergistic effects of combining this dipeptide with other active components .

Case Study 2: Enzymatic Pathway Elucidation

In another research effort, this compound was used as a substrate to study the enzymatic pathways involved in peptide synthesis. The findings provided critical insights into how this dipeptide interacts with specific enzymes, leading to a better understanding of protein metabolism and potential therapeutic targets .

作用機序

The mechanism of action of dl-Alanyl-dl-valine involves its interaction with enzymes that recognize and cleave peptide bonds. The compound can act as a substrate for peptidases, which hydrolyze the peptide bond to release the constituent amino acids. This process is crucial for understanding protein metabolism and designing enzyme inhibitors.

類似化合物との比較

- N-L-alanyl-L-valine

- L-alanyl-L-valine

- L-alanyl-D-valine

Comparison: dl-Alanyl-dl-valine is unique due to its racemic nature, containing both D- and L-forms of alanine and valine. This distinguishes it from its non-racemic counterparts, which contain only one enantiomeric form. The racemic mixture can exhibit different physicochemical properties and biological activities compared to the pure enantiomers.

生物活性

dl-Alanyl-dl-valine is a dipeptide formed from the amino acids alanine and valine. It has gained attention in biochemical and nutritional studies due to its potential roles in muscle metabolism, protein synthesis, and neurotransmitter regulation. This article provides a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

- Amino Group : Contributes to its basic properties.

- Carboxyl Group : Essential for peptide bond formation.

- Side Chains : The methyl group from alanine and the isopropyl group from valine enhance its hydrophobic characteristics.

This dipeptide is classified as non-polar due to the hydrophobic nature of its side chains, which influences its solubility and interaction with biological membranes.

1. Muscle Metabolism and Recovery

Research indicates that this compound may play a significant role in muscle metabolism, particularly in sports nutrition. Valine, being a branched-chain amino acid (BCAA), is crucial for muscle protein synthesis and recovery post-exercise. Studies have shown that supplementation with BCAAs can reduce muscle soreness and enhance recovery times .

2. Neurotransmitter Synthesis

Dipeptides like this compound are implicated in the synthesis of neurotransmitters. They may influence the levels of serotonin and dopamine, which are critical for mood regulation and cognitive function. This effect is partly attributed to the role of amino acids in neurotransmitter production pathways.

3. Metabolic Pathways

The compound's involvement in metabolic pathways includes:

- Nitrogen Balance : It contributes to maintaining nitrogen levels in the body, essential for various metabolic processes.

- Protein Interactions : As a building block for proteins, it participates in various biochemical reactions critical for cellular function .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemical Synthesis : Utilizing standard peptide coupling techniques.

- Biotechnological Approaches : Employing microbial fermentation processes to produce L-valine, which can then be coupled with alanine to form the dipeptide .

Table 1: Summary of Key Research Studies on this compound

特性

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。